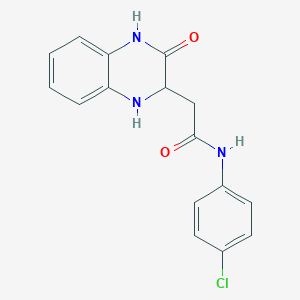

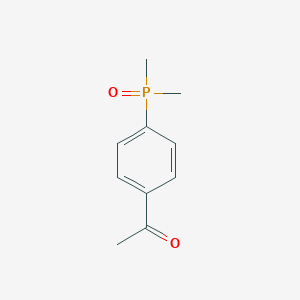

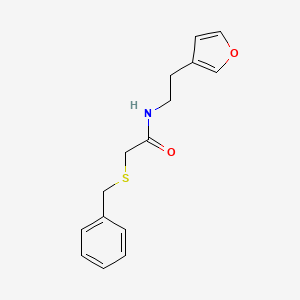

![molecular formula C8H9N3OS B2872442 N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-41-0](/img/structure/B2872442.png)

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole-5-carboxamides (ITAs). ITAs are a promising class of anti-tuberculosis agents shown to have potent activity in vitro . They target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of a similar compound, “N-(4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11903)”, was described in a study . The method used for ND-11903 could potentially be adapted for the synthesis of “this compound”.Aplicaciones Científicas De Investigación

Anti-Tuberculosis Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole have shown promise in the treatment of tuberculosis. A study by Moraski et al. (2011) synthesized a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibiting selective potency against multi- and extensive drug-resistant tuberculosis strains, demonstrating a potential avenue for treatment (Moraski et al., 2011).

Anticancer Potential

Compounds derived from 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole, a closely related compound, have been evaluated for anticancer properties. Terzioğlu and Gürsoy (2003) synthesized novel derivatives and found that some exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting a potential application in cancer treatment (Terzioğlu & Gürsoy, 2003).

Pharmacokinetics and Drug Metabolism

Studies have explored the metabolism and pharmacokinetics of compounds like 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), which shares structural similarities with N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide. Vincent et al. (1984) investigated the metabolism of DTIC in different species, highlighting the importance of understanding drug metabolism for effective therapeutic application (Vincent, Rutty, & Abel, 1984).

Antimicrobial and Antioxidant Activities

Compounds structurally related to this compound have been assessed for their antimicrobial and antioxidant activities. Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and found them to exhibit promising antimicrobial and antioxidant activities (Sindhe et al., 2016).

Mechanism of Action in Mammalian Cells

The mechanism of action of compounds like 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide has been studied to understand their effect at the cellular level. Gerulath and Loo (1972) investigated the lethality of DIC in mammalian cells, providing insights into the cellular interactions of these compounds (Gerulath & Loo, 1972).

Antiviral Activity

Thiazole derivatives have also been evaluated for their antiviral properties. Srivastava et al. (1977) synthesized thiazole C-nucleosides and tested their activity against various viruses, demonstrating the potential of these compounds in antiviral therapies (Srivastava et al., 1977).

Mecanismo De Acción

Target of Action

The primary target of N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex . This complex is critical for the electron transport chain, which is essential for the survival and growth of mycobacteria .

Mode of Action

This compound interacts with its target, QcrB, inhibiting the function of the cytochrome bcc-aa3 super complex . This disruption in the electron transport chain leads to a decrease in the energy production of the mycobacteria, thereby inhibiting their growth .

Biochemical Pathways

By targeting QcrB, this compound affects the electron transport chain, a crucial biochemical pathway in mycobacteria . The downstream effects of this disruption include a decrease in ATP production, leading to energy deprivation and growth inhibition of the mycobacteria .

Pharmacokinetics

The in vitro ADME properties of this compound were determined for an outstanding compound of the series, ND-11543 . ND-11543 was tolerable at >500 mg/kg in mice and at a dose of 200 mg/kg displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest a good bioavailability of the compound .

Result of Action

The result of the action of this compound is the inhibition of the growth of mycobacteria . This is achieved by disrupting the electron transport chain, leading to energy deprivation and growth inhibition .

Análisis Bioquímico

Biochemical Properties

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide has been shown to have potent activity in vitro and to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This interaction suggests that this compound may play a significant role in biochemical reactions involving this enzyme.

Cellular Effects

In cellular processes, this compound has been observed to have effects on various types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of this compound have been observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that is currently under study . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-6(7(12)9-2)11-3-4-13-8(11)10-5/h3-4H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJSFMMKUZUIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

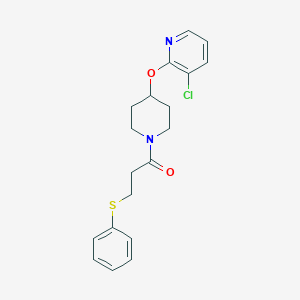

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)